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Compound of Interest

Compound Name: Pyrisulfoxin B

Cat. No.: B1247954 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Pyrisulfoxin B is a naturally occurring pyridine derivative with potential biological activities.

This technical guide provides a summary of its known physicochemical properties and a

discussion on its stability. Due to the limited publicly available experimental data, this document

also outlines standardized methodologies for the comprehensive evaluation of these

parameters, aiming to guide future research and development efforts. No specific signaling

pathways for Pyrisulfoxin B have been elucidated in the available literature; therefore, a

generalized workflow for target identification and pathway analysis is presented.

Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is critical for drug

development, influencing formulation, pharmacokinetics, and pharmacodynamics. The

available data for Pyrisulfoxin B is summarized below.

Structural and Molecular Data
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Property Value Source

Molecular Formula C₁₃H₁₁N₃O₂S PubChem[1]

Molecular Weight 273.31 g/mol PubChem[1]

IUPAC Name

4-methoxy-3-(methylsulfinyl)-6-

(pyridin-2-yl)pyridine-2-

carbonitrile

PubChem[1]

Canonical SMILES
COC1=CC(=NC(=C1S(=O)C)C

#N)C2=CC=CC=N2
PubChem[1]

InChI Key
CEEFKOCHZZDNPV-

UHFFFAOYSA-N
PubChem[1]

Experimental Data
Property Value Notes

Melting Point 290 °C

Solubility Data not available
See Section 3.1 for a general

experimental protocol.

pKa Data not available
See Section 3.2 for a general

experimental protocol.

Stability Profile
The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute

that can impact its safety, efficacy, and shelf-life.

General Stability
Pyrisulfoxin B is reported to be "stable under recommended storage conditions". However,

detailed experimental studies under various stress conditions are not readily available in the

public domain. Such studies are essential to identify potential degradation pathways and to

develop a stability-indicating analytical method.
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Forced Degradation Studies
Forced degradation studies are necessary to understand the intrinsic stability of a drug

substance. These studies involve exposing the compound to conditions more severe than

accelerated stability testing. While specific data for Pyrisulfoxin B is not available, a typical

forced degradation study would include the following conditions:

Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 80°C).

Photostability: Exposing the drug substance to light, as per ICH Q1B guidelines.

Experimental Protocols
The following sections outline general methodologies for determining key physicochemical and

stability parameters, which can be adapted for Pyrisulfoxin B.

Protocol for Determining Aqueous and Organic
Solubility
Objective: To determine the equilibrium solubility of Pyrisulfoxin B in water and various

organic solvents.

Methodology: The shake-flask method is a common and reliable technique.

Preparation: Add an excess amount of Pyrisulfoxin B to a series of vials, each containing a

known volume of the desired solvent (e.g., water, ethanol, DMSO, methanol, acetonitrile).

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient

period (e.g., 24-48 hours) to ensure equilibrium is reached.

Sample Collection and Preparation: After equilibration, allow the suspensions to settle.

Collect a supernatant sample and filter it through a suitable membrane filter (e.g., 0.22 µm)
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to remove any undissolved solid.

Quantification: Analyze the concentration of Pyrisulfoxin B in the filtrate using a validated

analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV

detection.

Data Reporting: Express the solubility in terms of mg/mL or mol/L.

Protocol for pKa Determination
Objective: To determine the acid dissociation constant(s) (pKa) of Pyrisulfoxin B.

Methodology: Potentiometric titration is a widely used method.

Sample Preparation: Dissolve a precisely weighed amount of Pyrisulfoxin B in a suitable

solvent (e.g., water or a water-methanol mixture if solubility is low).

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a

strong base (e.g., NaOH), depending on the expected nature of the ionizable groups.

pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter as

the titrant is added in small increments.

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can

be determined from the midpoint of the buffer region(s) in the titration curve.

Potential Signaling Pathways and Experimental
Workflows
As the specific mechanism of action and biological targets of Pyrisulfoxin B are not yet

elucidated, a diagrammatic representation of a generalized workflow for target identification

and pathway analysis is provided below. This serves as a roadmap for future research.
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General Workflow for Target Identification and Pathway Analysis

In Vitro Studies

Target Identification

Target Validation

Pathway Analysis

Pyrisulfoxin B

Phenotypic Screening
(e.g., cell viability, proliferation)

Affinity-Based Methods
(e.g., affinity chromatography, pull-down assays) Activity-Based Protein Profiling (ABPP)

Identification of Potential Protein Targets
(by Mass Spectrometry)

Biochemical Assays
(e.g., enzyme kinetics, binding assays)

Cell-Based Assays
(e.g., target knockdown/knockout, overexpression)

Bioinformatics Analysis
(e.g., KEGG, GO)

Elucidation of Signaling Pathway

Click to download full resolution via product page

Figure 1: A generalized experimental workflow for identifying the biological targets and

elucidating the signaling pathways of a novel compound like Pyrisulfoxin B.
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Conclusion
This technical guide consolidates the currently available physicochemical data for Pyrisulfoxin
B and highlights the significant gaps in our understanding of its solubility, pKa, and detailed

stability profile. The provided general experimental protocols offer a framework for researchers

to systematically characterize this compound. Furthermore, the outlined workflow for target

identification and pathway analysis provides a strategic approach to unraveling its mechanism

of action. Comprehensive experimental investigation based on these standardized

methodologies is crucial for the future development of Pyrisulfoxin B as a potential

therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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